Bis(tri-tert-butylphosphine)palladium(0)

Suzuki Polycondensation Conjugated Polymers Catalyst Transfer Polycondensation

Bis(tri-tert-butylphosphine)palladium(0) is a pre-formed Pd(0) catalyst enabling efficient cross-coupling of aryl/vinyl chlorides. Superior to in situ Pd2(dba)3/ligand mixtures, it ensures reproducible results in Negishi, Suzuki, and amination reactions. Ideal for polymer synthesis and medicinal chemistry. Buy now for consistent performance.

Molecular Formula C24H54P2Pd
Molecular Weight 511.1 g/mol
CAS No. 53199-31-8
Cat. No. B044361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tri-tert-butylphosphine)palladium(0)
CAS53199-31-8
SynonymsBis[tris(1,1-dimethylethyl)phosphine]palladium;  _x000B_Bis(tri-tert-butylphosphine)palladium;  Bis(tri-tert-butylphosphine)palladium(0);  Bis(tri-tert-butylphosphino)palladium;  Bis[tris(tert-butyl)phosphine]palladium;  Palladium Bis(tri-tert-butylphosphine); 
Molecular FormulaC24H54P2Pd
Molecular Weight511.1 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]
InChIInChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
InChIKeyMXQOYLRVSVOCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tri-tert-butylphosphine)palladium(0) CAS 53199-31-8: A Bulky Electron-Rich Pd(0) Catalyst for Challenging Cross-Couplings


Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)3)2, CAS 53199-31-8] is a colorless, air-sensitive, 14-electron Pd(0) complex bearing two sterically demanding, electron-rich tri-tert-butylphosphine ligands . This ligand architecture strongly promotes oxidative addition and facilitates reductive elimination, enabling efficient cross-coupling of traditionally unreactive aryl and vinyl chlorides across Suzuki, Negishi, Stille, Heck, Sonogashira, and Buchwald–Hartwig amination manifolds [1]. The complex is supplied as a pre-formed, commercially available catalyst that simplifies reaction setup relative to in situ ligand–palladium source combinations [2].

Bis(tri-tert-butylphosphine)palladium(0) CAS 53199-31-8: Why Pd(PPh3)4 and Pd2(dba)3/Ligand Blends Cannot Be Simply Substituted


While Pd(PPh3)4 and Pd2(dba)3/ligand mixtures are common Pd(0) sources, they fail to deliver the unique reactivity profile of pre-formed Pd(P(t-Bu)3)2 when working with electron-rich aryl chlorides or in polycondensation reactions. The bulky, electron-rich P(t-Bu)3 ligand in Pd(P(t-Bu)3)2 facilitates oxidative addition of chloroarenes through a monophosphine pathway that is not accessible with less sterically demanding ligands like PPh3 [1]. Furthermore, in situ catalyst generation from Pd2(dba)3 and P(t-Bu)3 often suffers from dba inhibition, irreproducible active species formation, and batch-to-batch variability [2]. Direct procurement of the pre-formed Pd(P(t-Bu)3)2 eliminates these uncertainties and ensures a consistent, high-activity catalyst with defined speciation [3].

Bis(tri-tert-butylphosphine)palladium(0) CAS 53199-31-8: Quantitative Differentiation from Pd(PPh3)4, Pd2(dba)3, and Pd(Po-Tol3)3


Pd(P(t-Bu)3)2 vs. Pd(PPh3)4 and Pd(Po-Tol3)3 in Suzuki Polycondensation: Superior Polymer Molecular Weight

In AB-type Suzuki polycondensation, a Pd/P(t-Bu)3 catalyst system significantly outperforms conventional catalysts Pd(PPh3)4 and Pd(Po-Tol3)3 in terms of polymer molecular weight build-up. This difference is attributed to the higher reactivity of Pd/P(t-Bu)3 in the oxidative addition step and its ability to promote intramolecular catalyst transfer, which is crucial for chain-growth polymerization [1].

Suzuki Polycondensation Conjugated Polymers Catalyst Transfer Polycondensation

Pd(P(t-Bu)3)2 in Negishi Chain-Growth Polycondensation: Unprecedented Catalyst Turnover Numbers

In Pd/P(t-Bu)3-catalyzed Negishi chain-growth polycondensation of AB-type monomers, the catalyst system achieves unprecedented turnover numbers (TON) exceeding 100,000 and turnover frequencies (TOF) up to 280 s⁻¹. While this study utilized in situ generated Pd/P(t-Bu)3 rather than the pre-formed complex, the data establish the extraordinary intrinsic productivity of the Pd-P(t-Bu)3 catalytic manifold compared to other ligand systems [1].

Negishi Polycondensation Chain-Growth Polymerization Catalyst Productivity

Pd(P(t-Bu)3)2 vs. Pd(PPh3)4: General Superiority Across Multiple Cross-Coupling Reactions

A comprehensive spotlight review in Synlett explicitly states that Pd(P(t-Bu)3)2 'has been shown to be superior in transition-metal-catalyzed cross-coupling reactions compared to the classical [Pd(Ph3P)4] catalyst.' This superiority is attributed to the ability of the bulky, electron-rich t-Bu3P ligands to both promote oxidative addition of less reactive electrophiles (including aryl chlorides) and facilitate reductive elimination .

Cross-Coupling Catalyst Screening Aryl Chloride Activation

Oxidative Addition Mechanism of Pd(P(t-Bu)3)2 with Chloroarenes: Monophosphine Pathway Enables Challenging Substrate Activation

Kinetic studies reveal that oxidative addition of PhCl to Pd(P(t-Bu)3)2 proceeds through a monophosphine species, as indicated by an inverse dependence of the rate constant on added ligand concentration. In contrast, oxidative addition of the more reactive PhI and PhBr occurs via bisphosphine species. This halide-dependent mechanistic divergence is more pronounced for Pd(P(t-Bu)3)2 than for complexes bearing less sterically demanding ligands like PCy3, demonstrating that the bulky t-Bu3P ligand uniquely enables the low-coordinate pathway required for activating unreactive chloroarenes [1].

Oxidative Addition Mechanistic Study Aryl Chloride Activation

Pd(P(t-Bu)3)2-Catalyzed Negishi Coupling of Aryl Chlorides: Enabling Cost-Advantaged Substrate Class

The 2001 JACS report by Dai and Fu established Pd(P(t-Bu)3)2 as the first general catalyst for Negishi cross-coupling of aryl and vinyl chlorides. The catalyst enables coupling of a wide range of aryl chlorides with aryl- and alkylzinc reagents using a single protocol, efficiently generating sterically hindered biaryls. This work demonstrated that Pd(P(t-Bu)3)2 overcomes the oxidative addition barrier that had previously limited Negishi couplings to the more expensive and less widely available aryl bromides and iodides [1].

Negishi Coupling Aryl Chlorides Substrate Scope

Bis(tri-tert-butylphosphine)palladium(0) CAS 53199-31-8: High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of High-Molecular-Weight Conjugated Polymers via Suzuki Polycondensation

For researchers synthesizing conjugated polymers (e.g., polyfluorenes, polycarbazoles) for organic electronics, Pd(P(t-Bu)3)2 provides superior molecular weight build-up compared to conventional catalysts Pd(PPh3)4 and Pd(Po-Tol3)3 [1]. This advantage stems from the catalyst's enhanced oxidative addition reactivity and its ability to promote intramolecular catalyst transfer, a critical feature for achieving high degrees of polymerization. Procurement of pre-formed Pd(P(t-Bu)3)2 is recommended over in situ ligand-metal combinations to ensure consistent polymer molecular weights across batches.

Cost-Effective Negishi Cross-Coupling Using Aryl Chloride Electrophiles

In both medicinal chemistry and process development, substituting aryl bromides/iodides with the more economical aryl chlorides can significantly reduce raw material costs. Pd(P(t-Bu)3)2 is the validated catalyst of choice for this substitution in Negishi couplings, having been established as the first general catalyst for aryl/vinyl chloride Negishi cross-coupling [2]. The catalyst enables a single, robust protocol for coupling diverse chloroarenes with aryl- and alkylzinc reagents, including the generation of sterically hindered biaryls that are challenging for other catalyst systems.

Ultra-Low Catalyst Loading in Chain-Growth Polymerization

For industrial-scale polymer synthesis where catalyst cost and residual palladium contamination are critical concerns, the Pd/P(t-Bu)3 catalytic manifold offers unprecedented productivity with TONs exceeding 100,000 and TOFs up to 280 s⁻¹ in Negishi chain-growth polycondensation [3]. While the literature precedent uses in situ generated catalyst, procurement of the pre-formed Pd(P(t-Bu)3)2 ensures consistent, high-purity catalyst delivery at the extremely low loadings (ppm levels) required for realizing these productivity metrics in a manufacturing setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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